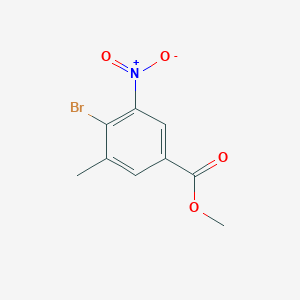
Methyl 4-bromo-3-methyl-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-methyl-5-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position of the aromatic ring. The methyl ester functional group (-COOCH₃) at the 1-position completes the structure. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive substituents. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the nitro group can be reduced to an amine for further functionalization .
Synthetic routes for analogous compounds, such as methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, involve nitration using mixed nitric-sulfuric acid systems, achieving yields above 80% . Similarly, methyl 4-bromo-3-formamidobenzoate (C₉H₈BrNO₃) is synthesized via substitution reactions, highlighting the adaptability of brominated benzoates in introducing diverse functional groups .
Comparison with Similar Compounds
Comparison with Structural Analogs
The reactivity and applications of Methyl 4-bromo-3-methyl-5-nitrobenzoate are influenced by its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position Effects: The bromine at position 4 in the target compound distinguishes it from analogs like methyl 3-bromo-5-nitrobenzoate (Br at 3). This positional difference impacts reactivity; bromine at 4 is more accessible for nucleophilic substitution or cross-coupling .
Electronic Effects :
- The nitro group at position 5 (meta to the ester) is a strong electron-withdrawing group, activating the ring for electrophilic substitution at specific positions. In contrast, nitro at position 3 (as in methyl 4-bromo-3-nitrobenzoate) directs reactivity differently .
Functional Group Interplay: Analogs with hydroxyl or amino groups (e.g., methyl 5-bromo-2-hydroxy-3-nitrobenzoate) exhibit higher polarity, influencing solubility and crystallization behavior. The target compound’s lack of polar groups may render it more lipophilic .
Synthetic Utility: The target compound’s bromine and nitro groups enable sequential modifications, such as palladium-catalyzed couplings followed by nitro reduction to amines. Analogs like methyl 3-bromo-4-(methylamino)-5-nitrobenzoate demonstrate the feasibility of such pathways .
Properties
Molecular Formula |
C9H8BrNO4 |
|---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
methyl 4-bromo-3-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H8BrNO4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,1-2H3 |
InChI Key |
SDGJHNRLPOEFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














